(E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium
Description
Properties
CAS No. |
821005-83-8 |
|---|---|
Molecular Formula |
C14H12NO3+ |
Molecular Weight |
242.25 g/mol |
IUPAC Name |
methyl-[(4-nitrophenyl)-phenylmethylidene]oxidanium |
InChI |
InChI=1S/C14H12NO3/c1-18-14(11-5-3-2-4-6-11)12-7-9-13(10-8-12)15(16)17/h2-10H,1H3/q+1 |
InChI Key |
HPUPCVMVFOORDW-UHFFFAOYSA-N |
Canonical SMILES |
C[O+]=C(C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Oxidative C–H Bond Activation
Method Overview :
Oxidative conversion of diarylmethanes to diarylcarbenium ions using molecular oxygen (O₂) as a green oxidant, as demonstrated in transition-metal-free protocols.
| Reaction Component | Example Conditions | Outcome |
|---|---|---|
| Substrate | 4-Nitrophenyl benzyl methylene | Oxidanium ion formation via C–H oxidation |
| Oxidizing Agent | O₂ with MN(SiMe₃)₂ (M = K, Na, Li) | Clean oxidation to ketones (analogous) |
| Base | MN(SiMe₃)₂ | Facilitates deprotonation and radical generation |
| Temperature | 60°C | Optimal for O₂-mediated radical pathways |
| Solvent | Dichloromethane or DMSO | Polar aprotic solvents enhance reactivity |
Mechanistic Insights :
- Radical Initiation : O₂ abstracts a hydrogen atom from the diarylmethane’s methyl group, generating a radical.
- Oxidation : Radical reacts with O₂ to form a peroxy intermediate, which decomposes to the oxidanium ion.
- Nitro Group Role : Electron-withdrawing nitro group stabilizes the oxidanium ion via resonance, directing regioselectivity.
Challenges :
- Over-oxidation to ketones or further degradation.
- Sensitivity to moisture and oxygen levels.
Anodic Oxidation for Cation Generation
Method Overview :
Electrochemical generation of diarylcarbenium ions, followed by trapping with nucleophiles.
| Parameter | Setup | Application |
|---|---|---|
| Electrolyte | Acetonitrile with tetrabutylammonium salts | Stabilizes generated cations |
| Anode Material | Platinum or glassy carbon | Efficient electron transfer |
| Current Density | 10–50 mA/cm² | Controls reaction rate |
| Nucleophile | Water or oxygen | Captures oxidized intermediates |
Mechanistic Pathway :
- Oxidation at Anode : Diarylmethane loses electrons, forming a carbenium ion.
- Nucleophilic Trapping : Water or oxygen attacks the carbenium ion, yielding the oxidanium ion.
- Nitro Group Stabilization : Resonance with the nitrophenyl group prevents rapid decomposition.
Advantages :
- High atom economy and minimal byproducts.
- Scalable for industrial applications.
Limitations :
- Requires specialized electrochemical equipment.
- Side reactions with competing nucleophiles.
Condensation Reactions with Nitro-Substituted Precursors
Method Overview :
Schiff base formation followed by oxidation to introduce the oxidanium ion.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Aldehyde Synthesis | 4-Nitrobenzaldehyde | Provides nitro-substituted aromatic ring |
| Amine Coupling | Benzylamine, acidic conditions | Forms imine intermediate |
| Oxidation | mCPBA or O₂ with catalysts | Converts imine to oxidanium ion |
Example Protocol :
- Imine Formation : React 4-nitrobenzaldehyde with benzylamine in ethanol under reflux to form a Schiff base.
- Oxidation : Treat the Schiff base with mCPBA to oxidize the C=N bond to an O⁺-containing structure.
Challenges :
- Competing hydrolysis of the Schiff base.
- Steric hindrance from bulky substituents.
Comparative Analysis of Synthetic Approaches
Role of the Nitro Group in Synthesis
The 4-nitrophenyl group critically influences reactivity:
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The nitro group plays a crucial role in its reactivity, enabling the compound to participate in redox reactions and interact with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s functional groups and substituents are critical to its behavior. Below is a systematic comparison with structurally related compounds based on substituent effects, biological activity, and physicochemical properties.
Substituent Effects on Herbicidal Activity
highlights that compounds with aromatic substituents (e.g., 4-nitrophenyl, 4-chlorobenzyl, 4-methoxyphenyl) exhibit herbicidal activity against Brassica napus (rape), but weak activity against Echinochloa crus-galli (barnyard grass). The 4-nitrophenyl group in (E)-methyloxidanium derivatives likely enhances electron-withdrawing effects, stabilizing reactive intermediates and improving interaction with plant enzymes. For example:
- 4-Nitrophenyl derivatives : Higher activity against rape due to strong electron withdrawal, which may disrupt cellular redox balance.
- 4-Methoxyphenyl derivatives : Electron-donating methoxy groups reduce herbicidal efficacy by ~30% compared to nitro-substituted analogs .
- Halogenated derivatives (e.g., 4-chlorobenzyl) : Moderate activity, balancing lipophilicity and electronic effects.
Alkyl Chain Length and Solubility
and describe compounds with long alkyl chains (e.g., nonyloxy, dodecyloxy) attached to aromatic systems. These substituents increase hydrophobicity, reducing solubility in polar solvents but enhancing membrane permeability. For instance:
- C75H100N4O8 (nonyloxy chains): 52% yield, with elemental analysis matching theoretical values (75.98% C, 8.50% H) .
- C87H124N4O8 (dodecyloxy chains): Higher molecular weight correlates with reduced solubility in ethanol but improved thermal stability . In contrast, (E)-methyloxidanium’s nitro group enhances polarity, favoring solubility in polar aprotic solvents (e.g., DMSO, acetonitrile), which is advantageous for formulation in agricultural sprays.
Spectroscopic and Structural Properties
references spectral studies on compounds with nitroaromatic moieties, such as 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one. Key comparisons include:
- FT-IR and FT-Raman spectra: The nitro group in (E)-methyloxidanium generates strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch), distinct from methoxy or hydroxy derivatives .
- 1H-NMR shifts : The methyloxidanium proton resonates downfield (δ 9–10 ppm) due to electron withdrawal by the nitro group, whereas alkyl-substituted analogs (e.g., dodecyloxy derivatives) show upfield shifts (δ 0.5–2.5 ppm for alkyl protons) .
Herbicidal Mechanisms
The compound’s herbicidal activity against rape aligns with its ability to generate reactive oxygen species (ROS) under light exposure, a trait shared with other nitrophenyl derivatives. However, its weak activity against barnyard grass suggests species-specific enzyme targeting, possibly due to differences in glutathione-S-transferase (GST) expression .
Stability and Environmental Impact
Compared to alkyl-substituted analogs, (E)-methyloxidanium’s nitro group may increase photodegradation rates, reducing environmental persistence. This contrasts with dodecyloxy derivatives, which exhibit prolonged soil half-lives due to hydrophobic interactions .
Biological Activity
(E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a methylidene group attached to both a 4-nitrophenyl and a phenyl moiety. Its molecular formula can be expressed as C16H15N2O3, indicating the presence of nitro and oxidanium functionalities that may contribute to its reactivity and biological effects.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are essential in combating oxidative stress in biological systems. Studies have shown that related compounds with nitro groups exhibit enhanced electron donation capabilities, contributing to their antioxidant efficacy .
- Anti-inflammatory Effects : Molecular docking studies suggest that this compound may inhibit pro-inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
- Anticancer Potential : Preliminary research indicates that compounds with similar structures can interfere with cancer cell proliferation by modulating signaling pathways associated with tumor growth. For instance, compounds inhibiting c-Myc dimerization have shown promise in reducing the viability of cancer cells .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Electrophilic Nature : The presence of nitro groups enhances the electrophilic character of the compound, allowing it to interact with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules such as proteins and nucleic acids, influencing cellular functions .
- Molecular Docking Insights : Computational studies using density functional theory (DFT) have provided insights into the binding affinities of this compound with various biological targets. The docking results indicate strong interactions with key proteins involved in oxidative stress and inflammation .
Case Studies
- Antioxidant and Anti-inflammatory Study : A study investigating the antioxidant properties of related compounds found that those with nitro substitutions exhibited superior radical scavenging activity compared to their non-nitro counterparts. The mechanism was attributed to the ability of nitro groups to stabilize radical species .
- Anticancer Activity Assessment : In vitro studies on similar compounds demonstrated that they could induce cell cycle arrest in cancer cell lines. The compounds were shown to downregulate c-Myc expression, leading to reduced proliferation rates in treated cells .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
